(3,4-Dimethylpiperazin-1-yl)-[4-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]methanone
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Overview
Description
(3,4-Dimethylpiperazin-1-yl)-[4-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]methanone is a complex organic compound that features a piperazine ring, a piperidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylpiperazin-1-yl)-[4-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.
Attachment of the Phenyl Group: The phenyl group is introduced via nucleophilic substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is formed through reductive amination or other suitable methods.
Final Coupling: The final step involves coupling the piperazine and piperidine derivatives with the phenyl group under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylpiperazin-1-yl)-[4-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(3,4-Dimethylpiperazin-1-yl)-[4-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethylpiperazin-1-yl)-[4-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar structural complexity.
Flubendiamide: An insecticide with a comparable molecular framework.
Uniqueness
(3,4-Dimethylpiperazin-1-yl)-[4-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3,4-dimethylpiperazin-1-yl)-[4-[1-(2-phenylethyl)piperidin-4-yl]oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-21-20-29(19-18-27(21)2)26(30)23-8-10-24(11-9-23)31-25-13-16-28(17-14-25)15-12-22-6-4-3-5-7-22/h3-11,21,25H,12-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCITNSPUXVDIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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